2-(4-Morpholinophenyl)ethanol
Overview
Description
2-(4-Morpholinophenyl)ethanol is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Morpholinophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-(4-bromophenethoxy)tetrahydro-2H-pyran with morpholine in the presence of palladium acetate, 2-(di-t-butylphosphino)biphenyl, and sodium t-butoxide in toluene at 70°C for 16 hours. The product is then extracted and purified to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Morpholinophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and strong bases.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, ketones, and alcohols, depending on the specific reaction conditions .
Scientific Research Applications
2-(4-Morpholinophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a kinase inhibitor.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Morpholinophenyl)ethanol involves its interaction with various molecular targets. It is known to inhibit certain kinase enzymes, which play a crucial role in cell cycle regulation and cytokinesis. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
- 2-(4-Morpholinyl)benzeneethanol
- 2-(4-Morpholin-4-ylphenyl)ethanol
Comparison: 2-(4-Morpholinophenyl)ethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in inhibiting certain enzymes, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(4-morpholin-4-ylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-8-5-11-1-3-12(4-2-11)13-6-9-15-10-7-13/h1-4,14H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTPKNDWCRKFAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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